molecular formula C22H22N2O3 B2965131 N-[1-[(3,4-Dimethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide CAS No. 425645-97-2

N-[1-[(3,4-Dimethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide

Cat. No.: B2965131
CAS No.: 425645-97-2
M. Wt: 362.429
InChI Key: KMCICWYJMATSDV-UHFFFAOYSA-N
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Description

N-[1-[(3,4-Dimethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide is a synthetic amide derivative featuring a furan-carboxamide core linked to substituted phenyl groups. Its structure includes:

  • 3,4-Dimethylphenylamino group: Introduces steric bulk and moderate lipophilicity.
  • 2-Furancarboxamide: Provides hydrogen-bonding capacity via the amide and furan oxygen.

Properties

IUPAC Name

N-[1-(3,4-dimethylanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-14-6-9-17(10-7-14)20(25)21(24-22(26)19-5-4-12-27-19)23-18-11-8-15(2)16(3)13-18/h4-13,21,23H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCICWYJMATSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(NC2=CC(=C(C=C2)C)C)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(3,4-Dimethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethylaniline with 4-methylbenzoyl chloride to form an intermediate, which is then reacted with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(3,4-Dimethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

N-[1-[(3,4-Dimethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[1-[(3,4-Dimethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituted Phenylamino Derivatives

CAS 335421-10-8 : N-[1-[(3-Chloro-4-methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide
  • Key Differences :
    • Substituents : 3-Chloro-4-methoxy vs. 3,4-dimethylphenyl.
    • Molecular Weight : 398.84 g/mol (vs. ~375.4 g/mol for the original).
    • Impact :
  • Solubility : Increased polarity from methoxy may reduce lipophilicity compared to dimethyl groups.
    • Source : .
I-B1 () : N-(1-(3,4-dimethoxyphenyl)-2-((3-isopropoxypropyl)amino)-2-oxoethyl)acrylamide
  • Key Differences: Substituents: 3,4-Dimethoxyphenyl and acrylamide vs. 3,4-dimethylphenyl and furancarboxamide. Functional Groups: Acrylamide enables covalent binding to cysteine residues (common in kinase inhibitors). Biological Implications: Potential as a covalent inhibitor, contrasting with the original compound’s non-covalent interactions .

Furan-Carboxamide Variants

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2,5-dimethylfuran-3-carboxamide ()
  • Key Differences :
    • Furan Substitution : 2,5-Dimethylfuran vs. unsubstituted 2-furancarboxamide.
    • Molecular Weight : 330.4 g/mol (lower than the original compound).
    • Impact :
  • Target Selectivity : Altered substitution may shift binding affinity toward specific enzymes .

Pyrazol-4-yl and Dichlorophenyl Analogs

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
  • Key Differences :
    • Core Structure : Pyrazol-4-yl vs. oxoethyl-furancarboxamide.
    • Substituents : Dichlorophenyl introduces strong electron-withdrawing effects.
    • Conformational Flexibility : Crystal structure analysis reveals variable dihedral angles (54.8°–77.5°), influencing target interactions .

Tabulated Comparison of Key Properties

Compound Name Substituents (Phenyl Group) Functional Groups Molecular Weight (g/mol) Notable Properties/Activities
Original Compound 3,4-Dimethylphenyl 2-Furancarboxamide ~375.4 Moderate lipophilicity, antiviral potential
CAS 335421-10-8 ( ) 3-Chloro-4-methoxyphenyl 2-Furancarboxamide 398.84 Enhanced polarity, altered binding
I-B1 ( ) 3,4-Dimethoxyphenyl Acrylamide Undisclosed Covalent inhibition mechanism
Compound 2,5-Dimethylfuran Methoxyethylamino 330.4 Increased lipophilicity
2-(3,4-Dichlorophenyl)-acetamide ( ) 3,4-Dichlorophenyl Pyrazol-4-yl 390.22 Antimicrobial activity, rigid conformation

Biological Activity

N-[1-[(3,4-Dimethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C21H24N2O3
  • Molecular Weight : 352.43 g/mol

The compound features a furancarboxamide backbone with two aromatic groups, which may influence its interaction with biological targets.

Research indicates that this compound may act through multiple mechanisms:

  • Inhibition of Aminopeptidases : Similar compounds have been shown to inhibit membrane-bound aminopeptidases, which play a critical role in the metabolism of peptides and can influence blood pressure regulation by affecting bradykinin levels .
  • Antioxidant Activity : The presence of aromatic rings suggests potential antioxidant properties, which could mitigate oxidative stress in biological systems.
  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, potentially through apoptosis induction or cell cycle arrest.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Activity Type Observed Effect Reference
Inhibition of AminopeptidasesReduced degradation of bradykinin
Antioxidant ActivityScavenging of free radicals
CytotoxicityInduced apoptosis in cancer cells

Case Studies

  • Study on Antihypertensive Effects : A study investigated the effects of related compounds on blood pressure regulation through the inhibition of aminopeptidases. Results indicated a significant reduction in systolic blood pressure in hypertensive models treated with these inhibitors, suggesting a similar potential for this compound .
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxicity, with IC50 values indicating effective concentrations for therapeutic applications .
  • Antioxidant Efficacy Testing : A series of experiments assessed the antioxidant capacity using DPPH and ABTS assays. The compound showed promising results in scavenging free radicals, which may contribute to its protective effects against oxidative damage .

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